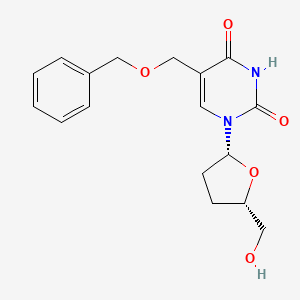
5-Benzyloxymethyl-2',3'-dideoxyuridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyloxymethyl-2’,3’-dideoxyuridine is a synthetic nucleoside analog. It is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a benzyloxymethyl group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
The synthesis of 5-Benzyloxymethyl-2’,3’-dideoxyuridine typically involves several steps. One common method starts with the protection of 2,3-dideoxyribose, followed by the reaction with silylated 5-hydroxymethyluracil in the presence of trimethylsilyl triflate. This reaction yields an anomeric mixture of 2’,3’-dideoxyuridine derivatives, which are then deprotected using methanolic ammonia . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Analyse Des Réactions Chimiques
5-Benzyloxymethyl-2’,3’-dideoxyuridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the benzyloxymethyl group or other parts of the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxymethyl group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Benzyloxymethyl-2’,3’-dideoxyuridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent, given its structural similarity to other nucleoside analogs with known therapeutic effects.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 5-Benzyloxymethyl-2’,3’-dideoxyuridine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This interference can inhibit the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function and leading to the inhibition of nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
5-Benzyloxymethyl-2’,3’-dideoxyuridine can be compared to other nucleoside analogs, such as:
2’,3’-Dideoxyuridine: Lacks the benzyloxymethyl group but shares the deoxy modifications at the 2’ and 3’ positions.
3’-Azido-2’,3’-dideoxyuridine: Contains an azido group at the 3’ position, which confers different chemical and biological properties.
2’,3’-Dideoxycytidine: Another nucleoside analog with modifications at the 2’ and 3’ positions, but with a cytosine base instead of uracil.
The uniqueness of 5-Benzyloxymethyl-2’,3’-dideoxyuridine lies in its specific structural modifications, which can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Propriétés
Numéro CAS |
133697-44-6 |
|---|---|
Formule moléculaire |
C17H20N2O5 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(phenylmethoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N2O5/c20-9-14-6-7-15(24-14)19-8-13(16(21)18-17(19)22)11-23-10-12-4-2-1-3-5-12/h1-5,8,14-15,20H,6-7,9-11H2,(H,18,21,22)/t14-,15+/m0/s1 |
Clé InChI |
OIWQSXGQKIYOSD-LSDHHAIUSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
SMILES canonique |
C1CC(OC1CO)N2C=C(C(=O)NC2=O)COCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


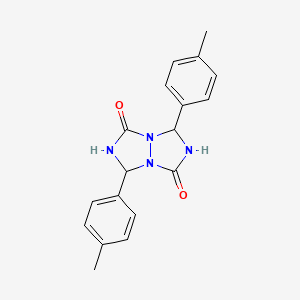

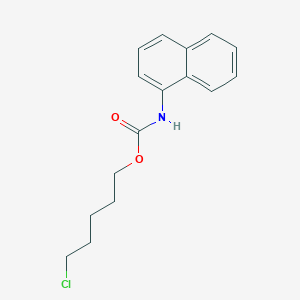

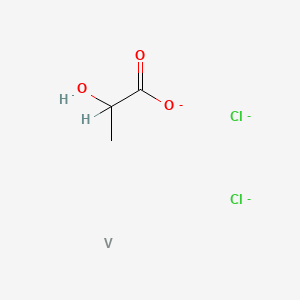


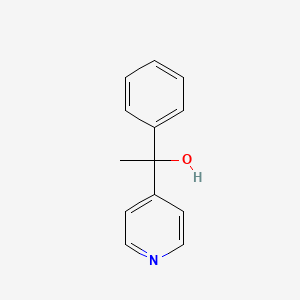
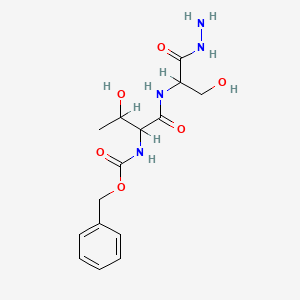
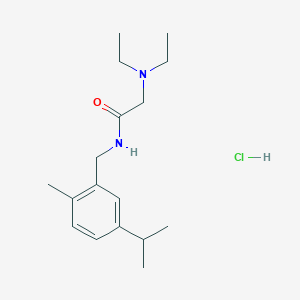
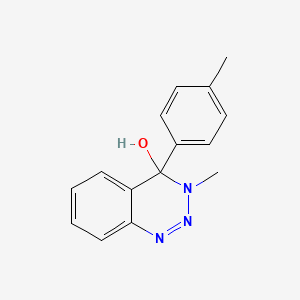
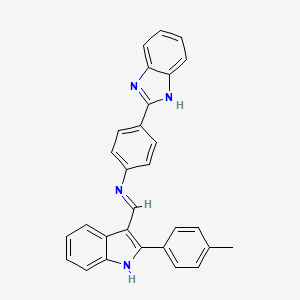
![(2'S,3'R,5'R,11'S)-2',11'-dihydroxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8'-one](/img/structure/B12796787.png)
![2,3,10-trimethoxy-5-methyl-13-(methylsulfanylmethyl)-7,8,13,14-tetrahydro-6H-benzo[e][1]benzazecin-11-ol](/img/structure/B12796790.png)
